molecular formula C16H10N2O4 B14004434 2-(1,3-Benzodioxol-5-yl)-3-nitroquinoline CAS No. 5443-81-2

2-(1,3-Benzodioxol-5-yl)-3-nitroquinoline

Cat. No.: B14004434
CAS No.: 5443-81-2
M. Wt: 294.26 g/mol
InChI Key: CKBLORQKODCHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzodioxol-5-yl)-3-nitroquinoline is a complex organic compound that features a quinoline core substituted with a nitro group and a 1,3-benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Benzodioxol-5-yl)-3-nitroquinoline typically involves multi-step organic reactions

Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Benzodioxol-5-yl)-3-nitroquinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products:

    Oxidation: Formation of nitroquinoline oxides.

    Reduction: Formation of 2-(1,3-Benzodioxol-5-yl)-3-aminoquinoline.

    Substitution: Various halogenated derivatives of the original compound.

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-3-nitroquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-3-nitroquinoline involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the quinoline core can intercalate with DNA, potentially disrupting cellular processes. The benzodioxole moiety may enhance the compound’s ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Uniqueness: 2-(1,3-Benzodioxol-5-yl)-3-nitroquinoline stands out due to its unique combination of a nitro group and a benzodioxole moiety on a quinoline core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

5443-81-2

Molecular Formula

C16H10N2O4

Molecular Weight

294.26 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-nitroquinoline

InChI

InChI=1S/C16H10N2O4/c19-18(20)13-7-10-3-1-2-4-12(10)17-16(13)11-5-6-14-15(8-11)22-9-21-14/h1-8H,9H2

InChI Key

CKBLORQKODCHEW-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.